molecular formula C11H16BrNO2S B3142744 5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide CAS No. 511529-00-3

5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide

Cat. No.: B3142744
CAS No.: 511529-00-3
M. Wt: 306.22 g/mol
InChI Key: AHUXEFWSXHFQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide typically involves the bromination of n-(tert-butyl)-2-methylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The presence of the bromine atom and the tert-butyl group enhances its ability to penetrate bacterial cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-tert-butylnicotinamide
  • 5-Bromo-N-tert-butyl-2-thiophenesulfonamide
  • 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide

Uniqueness

5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzenesulfonamide core. The combination of the bromine atom, tert-butyl group, and methyl group imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

5-bromo-N-tert-butyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8-5-6-9(12)7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXEFWSXHFQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-n-(tert-butyl)-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.